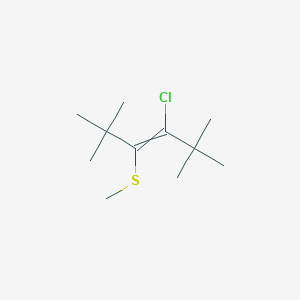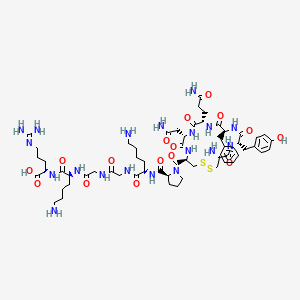![molecular formula C10H21N2O3PS B14325439 Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane CAS No. 101347-42-6](/img/structure/B14325439.png)
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane is a complex organic compound that features aziridine rings and a phosphane core. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane typically involves the reaction of aziridine derivatives with phosphane compounds. One common method includes the reaction of aziridine with a phosphane precursor under controlled conditions to form the desired product . The reaction conditions often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the aziridine rings under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and substituted aziridines .
Wissenschaftliche Forschungsanwendungen
Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane has several scientific research applications:
Wirkmechanismus
The mechanism of action of Bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-lambda5-phosphane involves its interaction with molecular targets such as DNA and proteins. The aziridine rings can form covalent bonds with nucleophilic sites on these biomolecules, leading to the inhibition of their function . This interaction can disrupt cellular processes and has been studied for its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Phosphine Oxides: Compounds with a similar phosphane core but different substituents.
Sulfoxides and Sulfones: Oxidized derivatives of sulfur-containing compounds.
Eigenschaften
CAS-Nummer |
101347-42-6 |
|---|---|
Molekularformel |
C10H21N2O3PS |
Molekulargewicht |
280.33 g/mol |
IUPAC-Name |
bis(aziridin-1-yl)-[2-(2-ethoxyethoxy)ethoxy]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C10H21N2O3PS/c1-2-13-7-8-14-9-10-15-16(17,11-3-4-11)12-5-6-12/h2-10H2,1H3 |
InChI-Schlüssel |
BBFASPYOKUYXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOP(=S)(N1CC1)N2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B14325361.png)
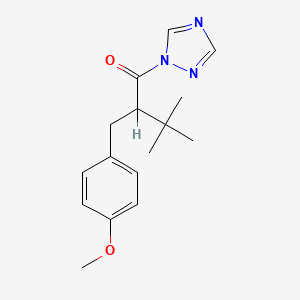

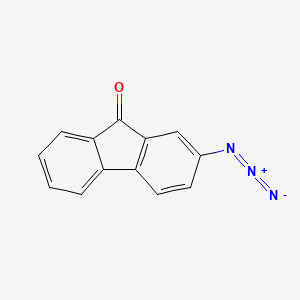
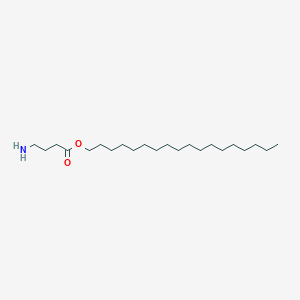
![1-[2-(Decyloxy)-2-oxoethyl]-3-methylpyridin-1-ium chloride](/img/structure/B14325390.png)
![4-[3-(Triethoxysilyl)propyl]benzene-1-sulfonyl chloride](/img/structure/B14325396.png)
![2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14325411.png)

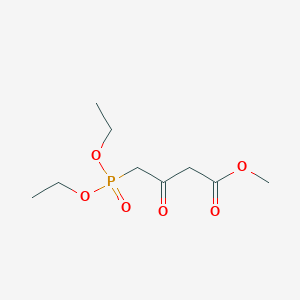

![6-[(Oxan-2-yl)oxy]hexyl octanoate](/img/structure/B14325437.png)
